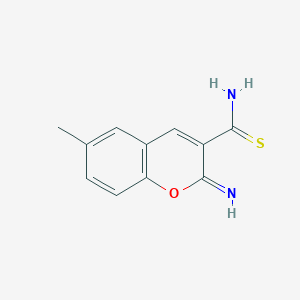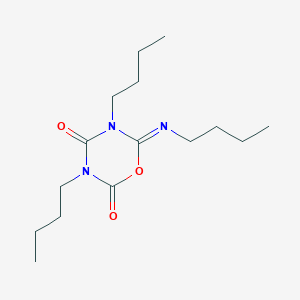
1,1'-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) is an organic compound with the molecular formula C18H16 It is a derivative of hexatriene, featuring two 3,5-dimethoxybenzene groups attached to the 1,6 positions of the hexatriene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) typically involves the following steps:
Preparation of Hexa-1,3,5-triene: This can be achieved through the Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde to form the triene structure.
Attachment of 3,5-Dimethoxybenzene Groups: The 3,5-dimethoxybenzene groups can be introduced via a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triene structure to a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into lipid bilayers, affecting membrane fluidity and function. It may also form hydrogen bonds with key residues in proteins, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: A similar compound with phenyl groups instead of 3,5-dimethoxybenzene groups.
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(benzene): Another analog with unsubstituted benzene rings.
Uniqueness
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) is unique due to the presence of methoxy groups on the benzene rings, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of substituents on the behavior of hexatriene derivatives.
Propiedades
Número CAS |
923029-01-0 |
|---|---|
Fórmula molecular |
C22H24O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-[6-(3,5-dimethoxyphenyl)hexa-1,3,5-trienyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C22H24O4/c1-23-19-11-17(12-20(15-19)24-2)9-7-5-6-8-10-18-13-21(25-3)16-22(14-18)26-4/h5-16H,1-4H3 |
Clave InChI |
ZYIGVESECYHWAZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C=CC=CC=CC2=CC(=CC(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)


![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
